(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone
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Description
The compound is a complex organic molecule that contains elements of chloropyridine and thiophene structures . Pyridin-2-yl-methanones are important pharmaceutical intermediates .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds involving pyridin-2-yl-methanones have been synthesized using transition metals to catalyze the oxidation of Csp3-H . Thiophene derivatives have also been synthesized through heterocyclization of various substrates .Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on compounds structurally related to "(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone" includes detailed investigations into their crystal and molecular structures. For example, the study of crystal and molecular structure analysis of chloro and methyl-substituted heterocyclic compounds demonstrates the importance of XRD in confirming molecular configurations and intermolecular interactions, such as hydrogen bonds (Lakshminarayana et al., 2009).
Spectroscopic Characterization and DFT Studies
Spectroscopic methods along with DFT calculations play a crucial role in understanding the electronic structure and chemical properties of these compounds. Research into novel compounds like amino and chlorophenyl substituted thiazolyl and thiophenyl methanones reveals insights into their synthesis, vibrational spectra, and theoretical properties. These studies highlight the influence of electron-withdrawing groups on molecular structure and stability, providing a foundation for further pharmacological exploration (Shahana & Yardily, 2020).
Molecular Docking and Biological Activity
Molecular docking studies are pivotal in predicting the interaction of these compounds with biological targets, offering a glimpse into their potential therapeutic applications. For instance, the synthesis and docking studies of derivatives as anticancer and antimicrobial agents reveal their promising biological activities against cancer cell lines and pathogenic bacteria, suggesting their utility in drug development (Katariya et al., 2021).
Novel Synthetic Routes and Chemical Reactivity
Explorations into novel synthetic routes and chemical reactivity of related compounds enhance our understanding of their formation and potential for diverse applications. The development of one-pot multistep reactions for synthesizing heterocyclic compounds underscores the efficiency of such methods in producing complex molecules with potential biological activity (Bagley et al., 2005).
properties
IUPAC Name |
(2-chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS2/c23-21-17(8-2-10-24-21)22(27)26-20(18-9-4-12-29-18)16-7-1-5-14(19(16)25-26)13-15-6-3-11-28-15/h2-4,6,8-13,16,20H,1,5,7H2/b14-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXLQXOSGHZHJY-YPKPFQOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CS3)C1)C(=O)C4=C(N=CC=C4)Cl)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C\C3=CC=CS3)/C1)C(=O)C4=C(N=CC=C4)Cl)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
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